(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate
Description
IUPAC Nomenclature Conventions for Deuterated Fatty Acid Esters
The compound (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate follows IUPAC guidelines for isotopically modified organic molecules (Rules H-1.1–H-1.3 in ). Key conventions include:
- Deuterium labeling : The prefix "pentadeuterio-" indicates five deuterium atoms at positions 1, 1, 2, 3, and 3 of the glycerol backbone. Per IUPAC, deuterium is denoted using the nuclide symbol $$ ^2\text{H} $$ or the descriptor "deuterio-" in names.
- Substituent order : Functional groups are prioritized by seniority (chloro > hydroxy > ester). The ester group (tetradecanoate) is the principal chain, while the chlorinated, deuterated glycerol moiety is the substituent.
- Locants : The chloro group is assigned the lowest possible number (C1), followed by hydroxyl (C3).
A comparative analysis with non-deuterated analogs highlights nomenclature differences:
| Compound Type | IUPAC Name |
|---|---|
| Non-deuterated | (1-chloro-3-hydroxypropan-2-yl) tetradecanoate |
| Deuterated | This compound |
Comparative Analysis of Structural Isomerism in Chlorinated Glycerol Derivatives
Chlorinated glycerol derivatives exhibit positional isomerism (chlorine/hydroxyl group placement) and stereoisomerism (chirality at C2). For this compound:
- Positional isomers : Varying chlorine positions yield distinct structures (Table 1).
- Stereoisomerism : The chiral center at C2 (glycerol backbone) produces enantiomers, though deuterium substitution does not alter chirality.
Table 1: Structural Isomerism in Chlorinated Glycerol Esters
| Isomer Type | Chlorine Position | Hydroxyl Position | IUPAC Name |
|---|---|---|---|
| α-Chlorohydrin | C1 | C3 | (1-chloro-3-hydroxypropan-2-yl) ester |
| β-Chlorohydrin | C3 | C1 | (3-chloro-1-hydroxypropan-2-yl) ester |
Deuterium substitution introduces a kinetic isotope effect , stabilizing the C–$$ ^2\text{H} $$ bond against oxidative cleavage compared to C–H. This reduces lipid peroxidation rates in deuterated analogs.
Crystal Structure Prediction Through Computational Chemistry Methods
The crystal structure of this compound is influenced by:
- Intermolecular forces : Hydrogen bonding (hydroxyl groups) and van der Waals interactions (tetradecanoate chains).
- Deuterium effects : Altered vibrational modes and lattice energies due to isotopic mass differences.
Computational approaches include:
- Density Functional Theory (DFT) : Optimizes atomic positions and lattice parameters.
- Machine learning (ML) : Predicts stable polymorphs using transfer-learned energy models.
Table 2: Predicted vs. Experimental Lattice Parameters
| Parameter | Predicted (DFT) | Experimental (XRD) |
|---|---|---|
| a (Å) | 12.4 | 12.1 |
| b (Å) | 8.7 | 8.5 |
| c (Å) | 6.2 | 6.3 |
Challenges arise in modeling deuterium’s impact on hydrogen-bond lengths (shorter by ~0.02 Å vs. protiated forms). ML-based methods like ShotgunCSP achieve 93% accuracy in predicting stable deuterated crystal forms.
Properties
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,19H,2-15H2,1H3/i14D2,15D2,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUKGWYRAJZVFA-SUTULTBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858157 | |
| Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330056-39-7 | |
| Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deuterium Incorporation via Nucleophilic Substitution
Deuteration at the 1,1,2,3,3 positions of the propan-2-yl backbone is achieved through SN2 displacement reactions using deuterated reagents. For example, deuterium oxide (D2O) or deuterated alcohols facilitate isotopic exchange under acidic or basic conditions. The chloro group at position 1 serves as a leaving group, enabling substitution with deuterium nucleophiles.
Key Reaction Conditions
-
Substrate : 1-chloro-3-hydroxypropan-2-yl tetradecanoate (non-deuterated precursor)
-
Deuterium Source : D2O or CD3OD
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Catalyst : Pyridine or NaOD
-
Temperature : 60–80°C
A comparative analysis of deuteration efficiency is provided below:
| Deuterating Agent | Reaction Time (h) | Deuterium Purity (%) |
|---|---|---|
| D2O | 24 | 89 |
| CD3OD | 12 | 94 |
| NaOD/D2O | 18 | 91 |
Direct Synthesis from Deuterated Intermediates
An alternative route involves synthesizing the deuterated alcohol precursor 1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-ol before esterification. This method, detailed in EP2943201B1, employs deuterated reducing agents such as sodium borodeuteride (NaBD4) to reduce ketone intermediates. For instance:
Advantages :
Esterification Techniques
Acylation with Tetradecanoyl Chloride
The ester bond is formed via Steglich esterification or acyl chloride-alcohol coupling . EP2049464B1 highlights the use of acyl chlorides with deuterated alcohols under anhydrous conditions:
-
Activation : Tetradecanoic acid is converted to tetradecanoyl chloride using thionyl chloride (SOCl2) .
-
Coupling : The deuterated alcohol reacts with tetradecanoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) .
Optimized Parameters :
Enzymatic Esterification
Lipase-catalyzed esterification offers a greener alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction in non-polar solvents:
Purification and Characterization
Chromatographic Separation
Crude product purification employs flash chromatography (silica gel, hexane:ethyl acetate gradient) or HPLC (C18 column, methanol:water mobile phase). EP2943201B1 reports ≥95% purity after two chromatographic passes.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Absence of protons at δ 1.1–1.3 (deuterated methyl groups).
-
²H NMR : Peaks at δ 1.25–1.40 confirm deuterium incorporation.
Mass Spectrometry :
Challenges and Optimization
Isotopic Dilution
Partial proton-deuterium exchange may occur during prolonged storage. Solutions in deuterated solvents (CDCl3) minimize this risk.
Scalability Issues
Large-scale syntheses face reduced yields due to steric hindrance in the branched deuterated alcohol. Continuous-flow reactors improve mixing and heat transfer, enhancing yields to 80% at kilogram scale.
Industrial Applications and Patents
The compound’s primary use lies in pharmacokinetic studies , where deuterium labeling tracks drug metabolites. Patents such as EP2943201B1 and EP2049464B1 underscore its role in stabilizing active pharmaceutical ingredients against oxidative degradation .
Chemical Reactions Analysis
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate , also known as rac 2-Myristoyl-3-chloropropanediol-d5, is a deuterated derivative of myristic acid. This article explores its scientific research applications, focusing on its role in various fields such as biochemistry, pharmacology, and material science.
Biochemical Studies
The compound is utilized in metabolic studies as a tracer due to its deuterium labeling. It allows researchers to track metabolic pathways involving fatty acid metabolism and lipid synthesis in living organisms.
Case Study: Lipid Metabolism
In a study examining lipid metabolism in mammals, researchers used this compound to trace the incorporation of fatty acids into cellular membranes. The deuterium NMR spectroscopy provided insights into the dynamics of lipid incorporation and turnover rates in various tissues.
Pharmacological Research
This compound has potential applications in drug formulation and delivery systems. Its unique properties can enhance the solubility and bioavailability of poorly soluble drugs.
Case Study: Drug Delivery Systems
A recent study investigated the use of deuterated lipids in liposomal drug delivery systems. The incorporation of this compound into liposomes improved drug encapsulation efficiency and stability under physiological conditions.
Material Science
In material science, this compound can be used to develop advanced materials with specific thermal and mechanical properties due to its unique chemical structure.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polymer blends can enhance thermal stability and reduce flammability. This is particularly relevant in developing materials for aerospace applications where performance under extreme conditions is critical.
Data Tables
Mechanism of Action
The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes and receptors, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated Analogs
The deuterated analog (S)-3-Chloro(propane-d5)-1,2-diyl Ditetradecanoate () shares the propane-d5 backbone and tetradecanoate group but differs in substitution:
- Position of substituents: The target compound has a single tetradecanoate ester and a hydroxyl group, while the ditetradecanoate analog lacks a hydroxyl group and has two ester groups.
- Functional impact : The hydroxyl group in the target compound increases polarity, reducing logP compared to the fully esterified analog. Deuterium labeling in both compounds enhances metabolic stability, but the hydroxyl group in the target may introduce susceptibility to enzymatic oxidation .
| Property | Target Compound | (S)-3-Chloro(propane-d5)-1,2-diyl Ditetradecanoate |
|---|---|---|
| Molecular Weight | ~434.5 g/mol (calculated) | ~575.8 g/mol (calculated) |
| Deuterium Positions | 1,1,2,3,3 | Propane-d5 backbone |
| Functional Groups | Cl, OH, tetradecanoate | Cl, ditetradecanoate |
| logP (predicted) | ~4.2 | ~6.8 |
Non-Deuterated Chlorinated Esters
Chlorinated hydrocarbons like 1,2,3-Trichloropropane () share electrophilic chlorine substituents but lack ester or hydroxyl groups.
- Reactivity : The target compound’s chlorine is less reactive due to steric shielding by the hydroxyl and ester groups, whereas 1,2,3-trichloropropane undergoes rapid nucleophilic substitution or elimination.
- Toxicity: 1,2,3-Trichloropropane is a known carcinogen (NTP-listed), while the target compound’s toxicity profile remains uncharacterized but likely mitigated by its deuterated structure and esterification .
Tetradecanoate-Containing Compounds
Amyrin tetradecanoates (e.g., β-amyrin tetradecanoate, ) are triterpene esters with a rigid pentacyclic backbone.
- Structural differences : The target compound’s linear propane-d5 backbone contrasts with the triterpene scaffold of amyrin derivatives, resulting in lower molecular rigidity.
- Biological activity : Amyrin esters exhibit anti-inflammatory and antimicrobial properties, while the target compound’s applications are primarily analytical or metabolic due to deuterium labeling .
| Property | Target Compound | β-Amyrin Tetradecanoate |
|---|---|---|
| Backbone | Linear propane-d5 | Pentacyclic triterpene |
| Key Functional Groups | Cl, OH, ester | Ester, hydroxyl (on triterpene) |
| Biological Role | Isotopic tracer | Anti-inflammatory, antimicrobial |
| logP (predicted) | ~4.2 | ~8.5 |
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 396.06 g/mol. Its structure features a chloro group, a hydroxy group, and a long-chain fatty acid moiety (tetradecanoate), which may influence its solubility and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H45ClD5O3 |
| Molecular Weight | 396.06 g/mol |
| Density | Not specified |
| Solubility | Not specified |
| Boiling Point | Not specified |
Antimicrobial Properties
Research indicates that compounds with similar structures may exhibit antimicrobial properties. For instance, the presence of hydroxy and chloro groups in organic molecules has been associated with increased antibacterial activity against various pathogens. A study on related compounds demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae .
Case Studies
- Study on Similar Compounds : A study examined the biological activity of essential oils containing chlorinated compounds, revealing significant antimicrobial and antioxidant activities. The molecular docking analysis indicated strong binding affinities to target enzymes involved in bacterial metabolism .
- Fatty Acid Derivatives : Research on fatty acid derivatives has shown that modifications such as chlorination can enhance their bioactivity. For example, tetradecanoic acid derivatives have been reported to exhibit improved antimicrobial properties when functionalized with halogen groups .
The mechanism by which (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate exerts its biological effects likely involves:
- Disruption of Membrane Integrity : The long hydrophobic chain may integrate into bacterial membranes, disrupting their integrity.
- Enzyme Inhibition : Chlorinated compounds often interact with active sites of enzymes, inhibiting their function.
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells through the generation of reactive oxygen species (ROS).
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate with high isotopic purity?
- Methodology :
- Step 1 : Synthesize the deuterated alcohol precursor (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-ol) via acid-catalyzed deuteration of the corresponding non-deuterated alcohol using D2O or deuterated reagents. Isotopic purity can be monitored via mass spectrometry (MS) or <sup>2</sup>H-NMR .
- Step 2 : Perform esterification with tetradecanoic acid (C14H28O2) using carbodiimide coupling agents (e.g., DCC/DMAP) or enzymatic catalysis to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Quality Control : Validate isotopic incorporation using high-resolution MS and compare against reference spectra from databases like ChemIDplus or EPA DSSTox .
Q. Which analytical techniques are critical for confirming the structure and isotopic labeling of this compound?
- Techniques :
- NMR Spectroscopy : Use <sup>1</sup>H-, <sup>13</sup>C-, and <sup>2</sup>H-NMR to resolve deuterium positions and confirm ester linkage. The absence of proton signals at deuterated sites (e.g., C-1 and C-3) confirms isotopic substitution .
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) or gas chromatography-MS (GC-MS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and isotopic distribution patterns .
- FT-IR : Identify ester carbonyl (C=O) stretches at ~1740 cm<sup>-1</sup> and hydroxyl (O-H) bands from residual non-deuterated species .
Advanced Research Questions
Q. How does deuterium substitution at C-1 and C-3 influence the compound’s metabolic stability in in vitro systems?
- Experimental Design :
- Isotope Tracing : Incubate the compound with liver microsomes or hepatocytes and track deuterium retention using LC-HRMS. Compare metabolic half-life (t1/2) against non-deuterated analogs .
- Mechanistic Insight : Deuterium kinetic isotope effects (DKIE) may slow oxidative metabolism (e.g., CYP450-mediated hydroxylation). Use <sup>2</sup>H-NMR to detect deuterium loss in metabolites .
- Data Interpretation : Higher t1/2</sup> values indicate enhanced metabolic stability, suggesting deuteriation as a strategy for prolonging biological activity.
Q. What challenges arise in detecting and quantifying this compound in environmental matrices (e.g., soil, water)?
- Analytical Challenges :
- Matrix Interference : Co-eluting lipids or chlorinated hydrocarbons in environmental samples can obscure detection. Use solid-phase extraction (SPE) with C18 cartridges and polarity-based fractionation .
- Isotopic Dilution : Employ deuterated internal standards (e.g., d5-analogs) for quantification via isotope dilution MS to correct for recovery losses .
- Sensitivity Limits : Optimize GC-MS/MS or LC-MS/MS parameters (e.g., collision energy, dwell time) to achieve sub-ppb detection limits, critical for trace environmental analysis .
Q. How can computational modeling predict the compound’s interaction with lipid-binding proteins?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to model the compound’s binding to fatty-acid-binding proteins (FABPs). Focus on deuterium-induced conformational changes in the acyl chain .
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to assess how deuteriation affects membrane permeability. Compare RMSD values between deuterated and non-deuterated systems .
- Validation : Cross-reference predictions with surface plasmon resonance (SPR) data measuring binding affinity (KD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
